Deglucocyclamin
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Overview
Description
Preparation Methods
The preparation of Deglucocyclamin typically involves a series of reaction steps. One common method is the amide reaction of cyclohexylamine and glutaric anhydride . Industrial production methods often involve extraction from natural sources, such as Ardisia species, followed by purification processes to isolate the compound .
Chemical Reactions Analysis
Deglucocyclamin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Deglucocyclamin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins.
Biology: Its cytotoxic properties make it a candidate for cancer research, particularly in studying its effects on tumor cells.
Medicine: this compound’s immunomodulatory and antiviral activities are being explored for potential therapeutic applications.
Industry: It is used in the formulation of various bioactive compounds and as a natural product in the development of pharmaceuticals .
Mechanism of Action
The mechanism of action of Deglucocyclamin involves its interaction with cellular pathways and molecular targets. It exerts cytotoxic effects by inducing apoptosis in tumor cells, modulating immune responses, and inhibiting viral replication. The specific molecular targets and pathways involved include the activation of caspases in apoptosis and the modulation of cytokine production in immune responses .
Comparison with Similar Compounds
Deglucocyclamin is similar to other triterpenoid saponins such as cyclamin and mirabilin. it is unique in its specific biological activities and the particular species of Ardisia from which it is derived. Other similar compounds include:
Cyclamin: Known for its cytotoxic properties.
Mirabilin: Exhibits antiviral activities.
Saxifragifolin B: Another triterpenoid saponin with similar properties.
This compound stands out due to its combination of cytotoxic, immunomodulatory, and antiviral activities, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C52H84O22 |
---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,47-,48-,49+,50-,51+,52-/m0/s1 |
InChI Key |
JXTOWLUQSHIIDP-TYIURIOSSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Origin of Product |
United States |
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